molecular formula C8H16O2 B042987 Ethyl hexanoate CAS No. 123-66-0

Ethyl hexanoate

Cat. No.: B042987
CAS No.: 123-66-0
M. Wt: 144.21 g/mol
InChI Key: SHZIWNPUGXLXDT-UHFFFAOYSA-N
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Description

Ethyl hexanoate is a short-chain ester widely utilized in research for its distinct fruity odor, reminiscent of pineapple and other tropical fruits. Its primary research applications are in the fields of flavor and fragrance chemistry, where it serves as a key reference standard and aroma compound for gas chromatography-mass spectrometry (GC-MS) analysis, sensory evaluation studies, and the development of synthetic flavor formulations. In food science, it is investigated for its role in the aroma profiles of various fermented beverages and dairy products. Beyond organoleptic studies, this compound is a valuable intermediate in organic synthesis, particularly in esterification and transesterification reactions, allowing researchers to study reaction kinetics and develop novel catalytic processes. Its mechanism of action in sensory science involves binding to olfactory receptors, triggering a signal perceived as a sweet, fruity aroma. This reagent is essential for studies aiming to understand and manipulate complex aroma bouquets, create biomimetic flavor systems, and advance green chemistry methodologies for ester production. Researchers value its high purity for reproducible and reliable experimental outcomes.

Properties

IUPAC Name

ethyl hexanoate
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InChI

InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3
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InChI Key

SHZIWNPUGXLXDT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)OCC
Source PubChem
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Molecular Formula

C8H16O2
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DSSTOX Substance ID

DTXSID3021980
Record name Ethyl hexanoate
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Molecular Weight

144.21 g/mol
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Physical Description

Liquid, Colorless to yellowish liquid with a pleasant odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid with a wine-like odour
Record name Hexanoic acid, ethyl ester
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Record name Ethyl hexanoate
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Boiling Point

166.00 to 168.00 °C. @ 760.00 mm Hg
Record name Ethyl hexanoate
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Solubility

0.629 mg/mL at 25 °C, Soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol, 1ml in 2ml 70% ethanol (in ethanol)
Record name Ethyl hexanoate
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Density

0.867-0.871
Record name Ethyl hexanoate
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Vapor Pressure

1.56 [mmHg]
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CAS No.

123-66-0
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Melting Point

-67.5 °C
Record name Ethyl hexanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hexanoate is typically synthesized through the esterification of hexanoic acid with ethanol. This reaction is catalyzed by acids such as sulfuric acid or para-toluene-sulfonic acid. The reaction conditions often involve heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound can be produced enzymatically using lipases. This method is preferred as it avoids the use of harsh chemical catalysts and can be performed under solvent-free conditions. For instance, using Candida antarctica lipase-B, a high conversion rate can be achieved at optimal conditions of 50°C, with an enzyme dose of 2%, and a molar ratio of acid to alcohol of 1:3 .

Chemical Reactions Analysis

Types of Reactions: Ethyl hexanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Hexanoic acid and ethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Flavoring and Fragrance Industry

Overview : Ethyl hexanoate is widely recognized for its fruity aroma, reminiscent of pineapple and apple. It is commonly used as a flavoring agent in food products and as a fragrance component in cosmetics and household products.

Applications :

  • Flavoring Agent : this compound is utilized in the formulation of various food products, including beverages, candies, and baked goods. Its pleasant odor enhances the sensory appeal of these products.
  • Fragrance Component : In the fragrance industry, this compound contributes to the formulation of perfumes and scented products due to its fruity notes.

Case Study : A study on canned pineapple fruit indicated that this compound is one of the key aroma compounds responsible for the characteristic scent of the fruit. The study demonstrated how different processing methods can influence the concentration of this ester in the final product, impacting flavor perception .

Chemical Synthesis and Catalysis

Overview : this compound serves as a precursor in various chemical synthesis processes, particularly in polymerization and catalysis.

Applications :

  • Polymerization Catalyst : this compound derivatives are used as catalysts in ring-opening polymerization processes. For instance, tin(II) this compound has been employed to catalyze the precipitation polymerization of ε-caprolactone, leading to the production of biodegradable polyesters .
  • Metal-organic Precursors : this compound is a valuable precursor in materials science, particularly for synthesizing metal 2-ethylhexanoates. These compounds are utilized in producing thin films and coatings due to their high solubility and stability .

Environmental Impact

Overview : The environmental assessment of this compound indicates its biodegradability and low potential for bioaccumulation.

Findings :

  • This compound has been evaluated for environmental persistence and was found not to be persistent or bioaccumulative . This aspect makes it a favorable choice for applications where environmental impact is a concern.

Data Summary Table

Application AreaSpecific UsesKey Findings/Notes
FlavoringFood products (beverages, candies)Contributes fruity aroma; enhances flavor
FragrancePerfumes, cosmeticsKey component for fruity scents
Chemical SynthesisPolymerization (e.g., biodegradable plastics)Used as a catalyst; enhances synthesis efficiency
Safety & ToxicologyConsumer productsNon-mutagenic; low toxicity
Environmental ImpactBiodegradable solventNot persistent or bioaccumulative

Mechanism of Action

Ethyl hexanoate is similar to other esters such as ethyl acetate, ethyl butyrate, and ethyl propionate. its unique fruity aroma, particularly reminiscent of apple and pineapple, sets it apart from these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aroma Profiles and Odor Activity Values (OAVs)

Ethyl hexanoate is distinguished by its high OAV (>1,000), making it a dominant aroma contributor compared to similar esters (Table 1).

Compound Aroma Descriptors Typical Products OAV Range References
This compound Green apple, pineapple, banana Baijiu, ginjosake, jujubes >1,000
Ethyl acetate Brandy, fruity Wines, SSCPs* Moderate
Isoamyl acetate Banana, pear Sake, fruit wines High
Ethyl octanoate Fruity, brandy-like Blueberry wine, distilled soju Moderate
Hexyl acetate Sweet apple, herbal Strawberries, SSCPs Low

*SSCPs: Short food supply chain peaches.

Concentration in Fermented Products

Product This compound (mg/L or μg/kg) Ethyl Acetate (mg/L) Isoamyl Acetate (mg/L) References
Luzhoulaojiao liquor 2,221 693 Not detected
Ginjosake 15–30† <5 10–20†
Freeze-dried jujubes 62–507 μg/kg Not reported Not reported
Blueberry wine 1.5–3.5‡ 0.8–1.2‡ 0.2–0.5‡

†Estimated from relative concentrations in sake studies.
‡Concentration ranges vary with yeast strains.

Chemical Interactions and Volatility

This compound’s volatility is uniquely modulated by phenolic compounds. Gallic acid increases its headspace release by altering wine polarity, while anthocyanins in red wine extract (RWE) reduce volatility via hydrophobic interactions . In contrast, ethyl acetate’s volatility is less affected by phenolics .

Sensory Impact and Quality Markers

  • In strong-aroma Baijiu, this compound is a marker of premium quality, with concentrations 3–5× higher than in light-aroma variants .
  • In jambolan wine, this compound’s OAV correlates with a "fruity green" aroma, whereas ethyl octanoate contributes to "sweetness" .

Biological Activity

Ethyl hexanoate (C8H16O2), a fatty acid ethyl ester, is primarily recognized for its role as a flavoring agent in food and beverages, particularly in fermented products. Its synthesis occurs through the condensation of hexanoic acid and ethanol. This article delves into the biological activity of this compound, examining its toxicity, mutagenicity, and metabolic pathways, supported by relevant research findings and data tables.

  • Molecular Formula : C8H16O2
  • CAS Number : 123-66-0
  • Common Uses : Flavoring agent, fragrance component, and solvent.

1. Mutagenicity and Genotoxicity

This compound has undergone extensive testing to evaluate its mutagenic potential. Key studies include:

  • Ames Test : In a bacterial reverse mutation assay using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2uvrA, this compound did not induce mutations at concentrations up to 5000 μg/plate in both the presence and absence of metabolic activation (S9) .
  • Micronucleus Test : An in vitro micronucleus test conducted on human peripheral blood lymphocytes showed no clastogenic effects at concentrations up to 824 μg/mL, indicating that this compound does not pose a genotoxic risk .

2. Repeated Dose Toxicity

In repeated dose toxicity studies, this compound was administered to rats. The findings indicated:

  • A No Observed Adverse Effect Level (NOAEL) of 333 mg/kg/day was established.
  • Statistically significant increases in kidney weights were observed in females at higher doses, alongside alterations in prothrombin time and thyroid hormone levels .

Metabolic Pathways

This compound is synthesized through various metabolic pathways involving yeast and other microorganisms:

  • Yeast Fermentation : Studies have identified the role of specific enzymes such as Eht1p in the synthesis of this compound from fatty acids during fermentation processes .
  • Flavor Compound Production : this compound contributes to the aroma profile of fermented beverages like Baijiu, where specific strains of Candida have been shown to enhance its production under optimal conditions .

Case Study 1: Flavor Production in Baijiu

A study focused on enhancing this compound levels in Baijiu through the use of a functional strain (Candida sp. ZY002). The strain significantly increased the concentration of this compound to 170.56 mg/L during fermentation, demonstrating its potential for flavor enhancement in traditional liquor production .

Case Study 2: Toxicity Assessments

A comprehensive risk assessment evaluated the safety profile of this compound across multiple endpoints including reproductive toxicity and respiratory irritation. The calculated margin of exposure (MOE) was greater than 100 for repeated dose toxicity, indicating a low risk for adverse effects under typical exposure scenarios .

Data Summary

Endpoint Finding Reference
Ames TestNon-mutagenic at ≤5000 μg/plate
Micronucleus TestNon-clastogenic at ≤824 μg/mL
NOAEL333 mg/kg/day
Flavor Production (Baijiu)170.56 mg/L with Candida sp. ZY002

Q & A

Q. What experimental methods are recommended for synthesizing ethyl hexanoate with optimal yield?

this compound can be synthesized via esterification of hexanoic acid and ethanol using heterogeneous catalysts like Amberlyst-15. Key parameters include:

  • Catalyst loading : 5–15% (w/w) of reactants.
  • Temperature : 70–90°C for maximizing conversion.
  • Molar ratio of reactants : Ethanol to hexanoic acid at 3:1 to minimize equilibrium limitations.
    Characterization via FTIR spectroscopy (peaks at 1730–1740 cm⁻¹ for ester C=O stretch) ensures structural confirmation .

Q. Which analytical techniques are most effective for identifying and quantifying this compound in complex matrices (e.g., wine, biogas)?

  • Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is optimal for quantifying this compound in beverages like wine, with detection limits as low as 0.1 mg/L .
  • Internal standards (e.g., ethyl decanoate) improve accuracy in volatile organic compound (VOC) analysis .

Q. What is the metabolic role of this compound in biological systems?

this compound is a hydrophobic fatty acid ester, primarily found in extracellular fluids (e.g., saliva, urine) and plant/animal tissues. It acts as a flavor compound in fruits and fermented products, influencing aroma profiles .

Advanced Research Questions

Q. How can reaction kinetics and mass transfer limitations be modeled for this compound synthesis?

A pseudo-homogeneous kinetic model (e.g., using MATLAB or SigmaPlot) accounts for internal/external diffusion effects. Key steps:

Determine rate constants at varying temperatures (Arrhenius equation).

Validate model with experimental data (R² > 0.95 indicates robustness).

Assess catalyst efficiency via Thiele modulus and effectiveness factor calculations .

Q. How does this compound influence phase behavior in supercritical CO₂ systems?

In binary systems with CO₂, this compound exhibits Type-I phase behavior , with critical loci shifting toward higher pressures (8–12 MPa) and temperatures (320–360 K). Use pressure-composition diagrams to predict solubility and optimize extraction processes .

Q. How can contradictory data on this compound’s role in biogas production be resolved?

this compound shows concentration-dependent effects :

Concentration (g/L)Methane Yield (% Control)pHInhibition/Enhancement
0.05+8.9%7.84Enhancement
20-71.9%6.61Inhibition
Methodology : Conduct dose-response assays and calculate minimum inhibitory concentrations (MIC) using anaerobic sludge assays. Statistical tools like ANOVA (p < 0.05) identify threshold effects .

Q. What thermodynamic parameters govern this compound synthesis?

  • ΔH° (enthalpy) : -45 to -55 kJ/mol (exothermic reaction).
  • ΔG° (Gibbs free energy) : Negative values confirm spontaneity at 70–90°C.
  • Entropy (ΔS°) : -120 to -150 J/mol·K, indicating reduced disorder due to ester formation .

Q. How do microbial communities affect this compound production in fermentation?

Inoculation with Bacillus subtilis increases this compound levels by altering microbial diversity (e.g., reducing Lactobacillus dominance). Use LEfSe analysis and metabolomics (GC-MS) to correlate taxonomic shifts with ester production .

Q. What experimental designs mitigate ester degradation during wine aging?

  • Antioxidant additives : SO₂ (50–100 mg/L) reduces this compound oxidation by 30–40%.
  • Headspace minimization : Nitrogen sparging limits O₂ exposure during storage .

Q. How does fermentation temperature modulate this compound concentrations in beverages?

Lower temperatures (15°C) enhance ester retention:

TemperatureThis compound (mg/L)Aroma Attribute
15°C2.8 ± 0.3Tropical fruit
30°C1.2 ± 0.2Reduced complexity
Use multivariate ANOVA to assess temperature-dependent VOC profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl hexanoate
Reactant of Route 2
Ethyl hexanoate

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